

Azido-PEG16-NHS Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Azido-PEG16-NHS ester

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For researchers, scientists, and drug development professionals, **Azido-PEG16-NHS ester** has emerged as a critical tool in the advancement of bioconjugation, targeted therapies, and drug delivery systems. This in-depth technical guide provides a detailed overview of its chemical properties, solubility characteristics, and established experimental protocols, enabling its effective application in the laboratory.

This heterobifunctional crosslinker incorporates a polyethylene glycol (PEG) spacer, an azide group, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for the covalent conjugation of amine-containing molecules to molecules bearing an alkyne, BCN, or DBCO group through "click chemistry," a highly efficient and specific reaction. [1][2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[1]

Core Chemical and Physical Properties

Azido-PEG16-NHS ester is a versatile reagent used in a variety of applications, from labeling proteins and oligonucleotides to the synthesis of Proteolysis Targeting Chimeras (PROTACs). [2][3][4][5] Its key properties are summarized in the table below.

Property	Value	References
Molecular Formula	C39H72N4O20	[1][4][6]
Molecular Weight	917.0 g/mol	[1][3][6]
CAS Number	2553413-74-2, 1108750-59-9	[1][6][7][8][9]
Appearance	White solid or colorless liquid	[2][8][9]
Purity	Typically >90-97%	[1][6][7][8][9]
Storage	Store at -20°C, protect from light and moisture.	[2][3][7][8][10][11][12]

Solubility Profile

The solubility of **Azido-PEG16-NHS ester** is a critical factor in its application. While it possesses a hydrophilic PEG spacer, the NHS ester moiety makes it susceptible to hydrolysis in aqueous solutions.[10][11] Therefore, it is typically dissolved in an anhydrous organic solvent before being added to an aqueous reaction mixture.

Solvent	Solubility	References
Dimethyl sulfoxide (DMSO)	≥ 125 mg/mL (136.31 mM)	[2][3]
Dimethylformamide (DMF)	Soluble	[10][12][13]
Water	Not directly water-soluble; subsequent dilution into aqueous buffers is possible.	[14]

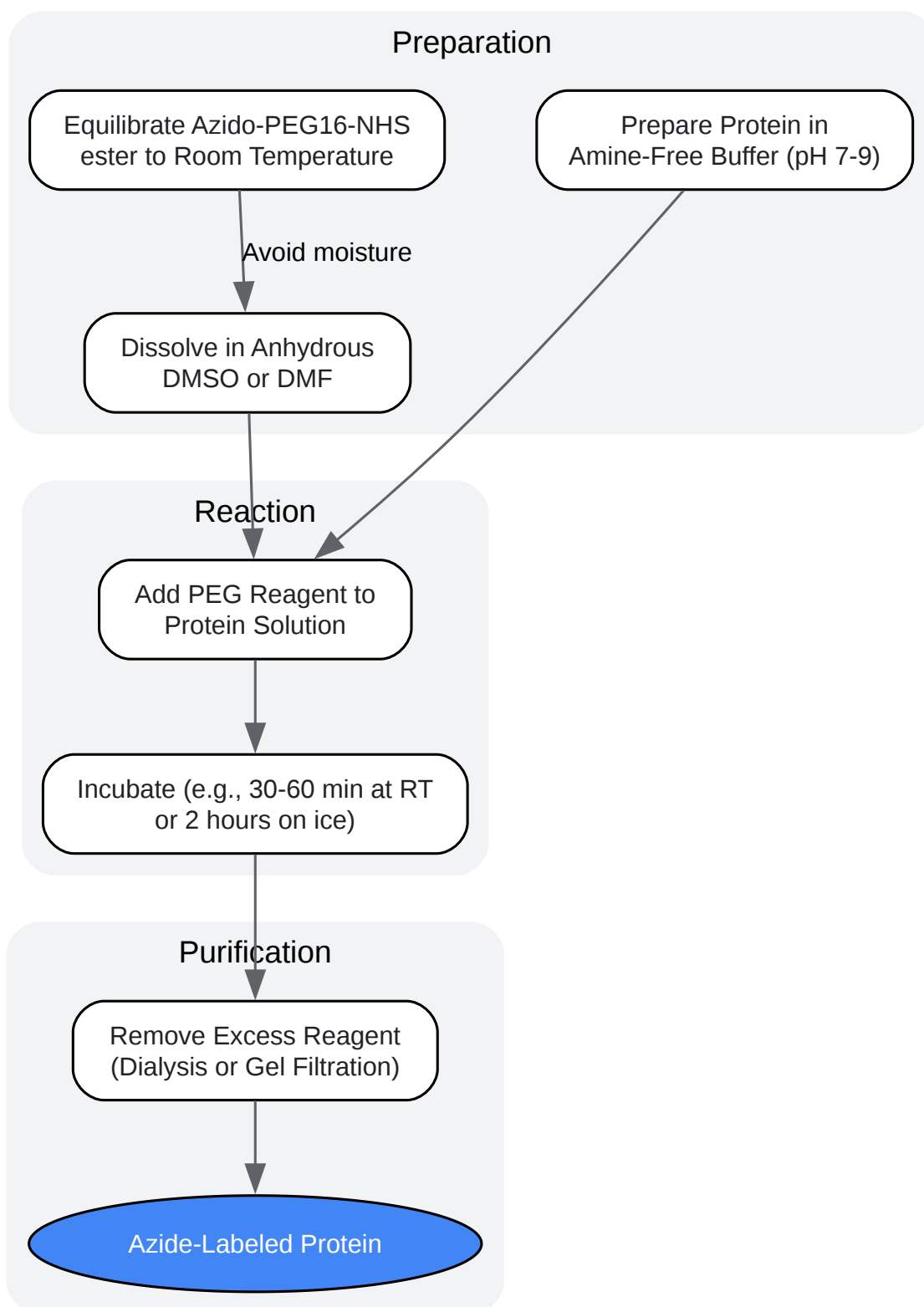
Note: The final concentration of the organic solvent in the aqueous reaction buffer should generally be less than 10% to maintain the solubility of protein reactants.[10] It is recommended to use freshly opened DMSO, as hygroscopic DMSO can significantly impact solubility.[2]

Experimental Protocols and Methodologies

The utility of **Azido-PEG16-NHS ester** lies in its ability to link molecules through two distinct chemical reactions: the reaction of the NHS ester with primary amines and the "click chemistry" reaction of the azide group.

General Workflow for Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with **Azido-PEG16-NHS ester**.



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Caption: General workflow for protein labeling with **Azido-PEG16-NHS ester**.

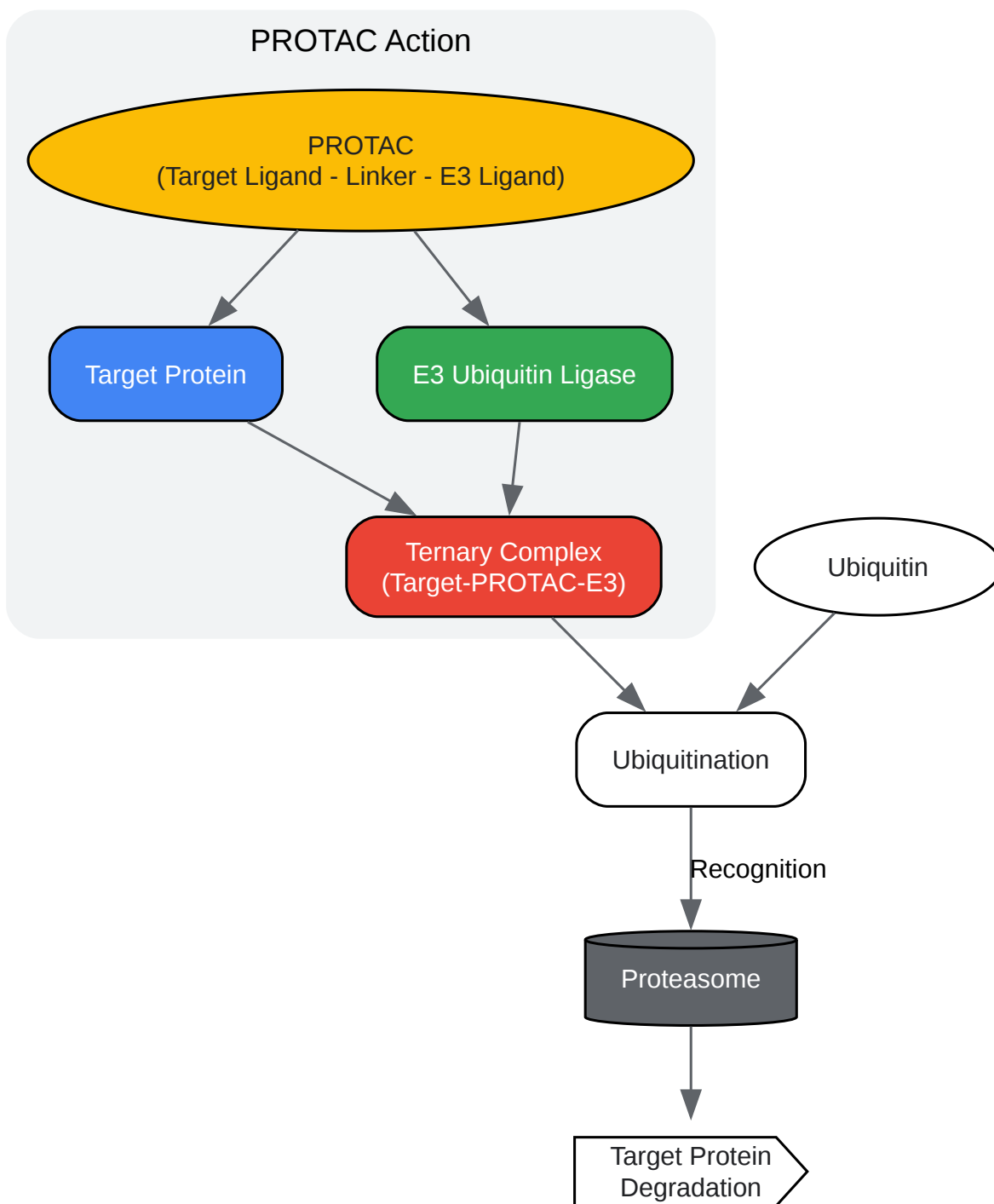
Detailed Protocol for Labeling IgG Antibodies

This protocol provides a more specific methodology for labeling Immunoglobulin G (IgG) antibodies.

- Preparation of Reagents:
 - Equilibrate the vial of **Azido-PEG16-NHS ester** to room temperature before opening to prevent moisture condensation.[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - Immediately before use, prepare a 10 mM stock solution of the reagent by dissolving approximately 5 mg in 1 mL of anhydrous DMSO or DMF.[\[11\]](#)[\[12\]](#) Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.[\[11\]](#)[\[15\]](#)
 - Dissolve 1-10 mg of the IgG antibody in 0.5-2 mL of an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.[\[11\]](#)[\[12\]](#) Avoid buffers containing primary amines like Tris or glycine.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Labeling Reaction:
 - Add a 20-fold molar excess of the **Azido-PEG16-NHS ester** solution to the protein solution.[\[12\]](#) Ensure that the volume of the organic solvent does not exceed 10% of the final reaction volume.[\[11\]](#)[\[12\]](#)
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[\[11\]](#)[\[12\]](#)
- Purification:
 - Remove the unreacted **Azido-PEG16-NHS ester** by dialysis or gel filtration.[\[11\]](#)[\[12\]](#)

Signaling Pathway: PROTAC-Mediated Protein Degradation

Azido-PEG16-NHS ester is a valuable linker for the synthesis of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

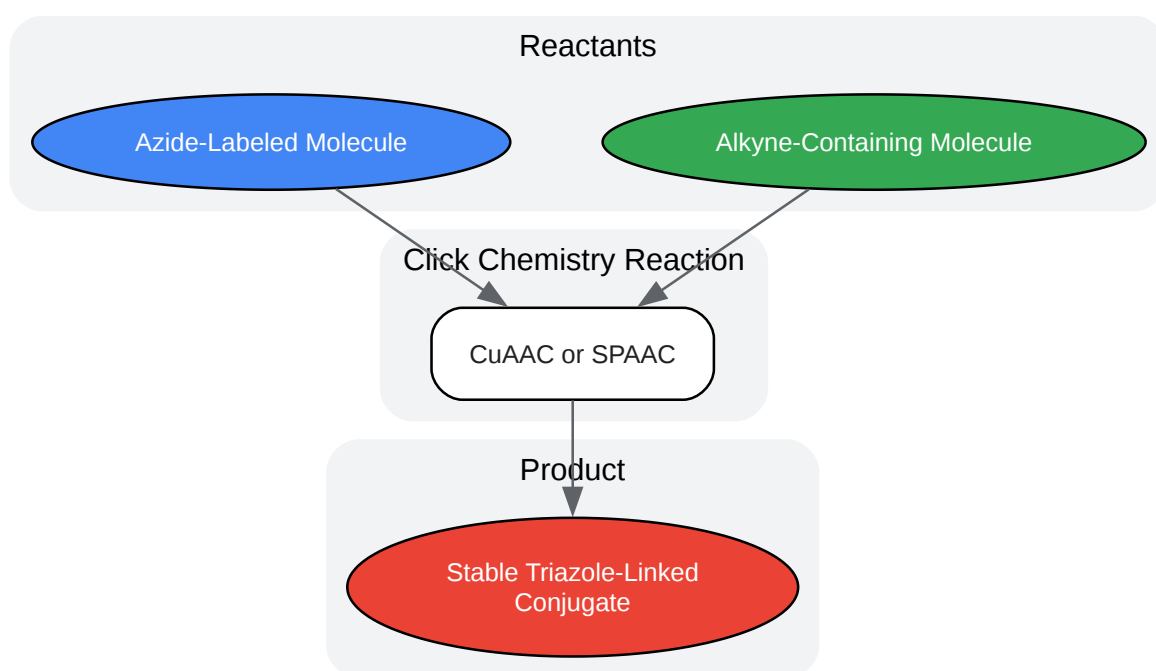


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Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow: Click Chemistry Conjugation

Following the successful labeling of a molecule with the azide group, the next step is often a "click chemistry" reaction. The azide-functionalized molecule can react with a molecule containing an alkyne group (in a copper-catalyzed azide-alkyne cycloaddition, CuAAC) or a strained cycloalkyne like DBCO or BCN (in a strain-promoted alkyne-azide cycloaddition, SPAAC) to form a stable triazole linkage.^{[1][2]}



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Caption: General workflow for a click chemistry conjugation reaction.

Conclusion

Azido-PEG16-NHS ester is a powerful and versatile reagent for researchers in chemistry, biology, and medicine. Its well-defined chemical properties and dual reactivity, combined with the beneficial effects of the PEG spacer, make it an invaluable tool for creating novel bioconjugates, developing targeted therapeutics like PROTACs, and modifying surfaces. By following the outlined protocols and understanding the underlying chemical principles, researchers can effectively harness the capabilities of this important crosslinker.

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